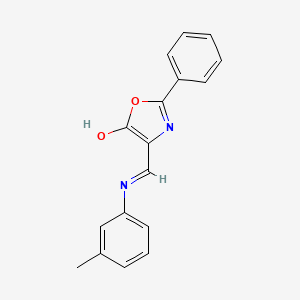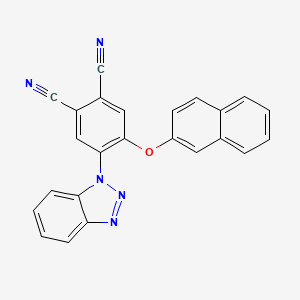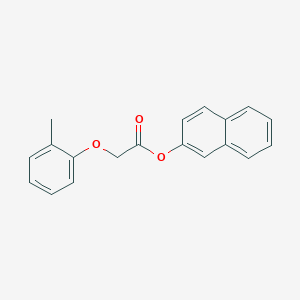![molecular formula C17H15ClN4OS B14919442 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboximidamide](/img/structure/B14919442.png)
5-{[(4-chlorophenyl)sulfanyl]methyl}-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-HYDROXY-1-PHENYL-1H-PYRAZOLE-4-CARBOXIMIDAMIDE is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-HYDROXY-1-PHENYL-1H-PYRAZOLE-4-CARBOXIMIDAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-HYDROXY-1-PHENYL-1H-PYRAZOLE-4-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-HYDROXY-1-PHENYL-1H-PYRAZOLE-4-CARBOXIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-HYDROXY-1-PHENYL-1H-PYRAZOLE-4-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of enzymatic activity or modulation of receptor functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Shares the chlorophenyl group but has a different core structure.
4-(4-Chlorophenyl)-1,2,4-triazole-3-thiol: Contains a similar aromatic ring but differs in the heterocyclic core.
Uniqueness
3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-HYDROXY-1-PHENYL-1H-PYRAZOLE-4-CARBOXIMIDAMIDE is unique due to its specific combination of functional groups and the pyrazole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15ClN4OS |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-3-oxo-2-phenyl-1H-pyrazole-4-carboximidamide |
InChI |
InChI=1S/C17H15ClN4OS/c18-11-6-8-13(9-7-11)24-10-14-15(16(19)20)17(23)22(21-14)12-4-2-1-3-5-12/h1-9,21H,10H2,(H3,19,20) |
InChI Key |
PEAZVWGKPZARJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)CSC3=CC=C(C=C3)Cl)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14919359.png)
![4-(2-{[(3,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B14919367.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate](/img/structure/B14919371.png)
![methyl 3-({[N-(furan-2-ylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B14919380.png)

![N-({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamoyl)-4-methylbenzenesulfonamide](/img/structure/B14919392.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14919396.png)
![ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14919397.png)

![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14919402.png)
![Dimethyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate](/img/structure/B14919406.png)
![N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14919413.png)
![2-benzyl-12-(4-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B14919424.png)

